Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
methyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2/c1-13-5(12)3-2-10-11-4(3)6(7,8)9/h2H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSUIVAZSMPWAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NN=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90728645 | |
| Record name | Methyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90728645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61859-96-9 | |
| Record name | Methyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90728645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride. This reaction is carried out in a mixture of methanol and water under reflux conditions for about 3 hours. The product is then isolated through distillation .
Industrial Production Methods: Industrial production of this compound can be scaled up using a similar synthetic route, with careful control of reaction conditions to ensure high yield and purity. The use of flow chemistry techniques can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Hydrolysis to Carboxylic Acid
The ester group undergoes hydrolysis under alkaline conditions to form 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, a critical precursor for further derivatization.
Reaction Conditions :
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Reagents : Lithium hydroxide (LiOH) in tetrahydrofuran (THF) .
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Temperature : 70°C for 2 hours.
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Yield : 89.2% after acidification (HCl) and crystallization .
Mechanism :
Base-mediated saponification followed by protonation to isolate the carboxylic acid.
Nucleophilic Substitution at Trifluoromethyl Group
The electron-withdrawing trifluoromethyl group facilitates nucleophilic substitution under controlled conditions.
Examples :
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amines | NaH in DMF, 0°C to room temperature | 4-carboxamide derivatives | 73–90% | |
| Thiols | K₂CO₃ in DMSO, 80°C | Thioether-functionalized pyrazoles | 65–78% |
Key Insight :
Substitution efficiency depends on the nucleophile’s strength and reaction time. Steric hindrance from the methyl group at N1 limits reactivity at the 3-position.
Esterification and Transesterification
The methyl ester group can be modified via acid-catalyzed transesterification.
Reaction Protocol :
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Reagents : Alcohol (e.g., ethanol) + H₂SO₄.
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Conditions : Reflux for 6–8 hours.
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Yield : >85% for ethyl ester analogs.
Application :
Used to tailor solubility and reactivity for downstream applications (e.g., agrochemical synthesis).
Oxidation:
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Product : Pyrazole-4-carboxylic acid (with ester cleavage).
Reduction:
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Reagents : LiAlH₄ in anhydrous ether.
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Product : 4-hydroxymethylpyrazole derivative.
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Yield : 60–75%.
Cyclization Reactions
The compound participates in cyclization to form fused heterocycles, enhancing structural complexity.
Example :
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Reagents : NH₂OH·HCl in EtOH/NaOH.
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Product : Pyrazolo[3,4-d]pyrimidinone derivatives.
Suzuki-Miyaura Coupling
The carboxylate group can be replaced by aryl/heteroaryl groups via palladium-catalyzed cross-coupling.
Protocol :
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Catalyst : Pd(PPh₃)₄.
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Base : Na₂CO₃.
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Conditions : 90°C in dioxane/H₂O.
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Yield : 50–65%.
Critical Research Findings
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Steric Effects : The 1-methyl group significantly influences reaction selectivity, favoring substitutions at the 4-position over the 3-position.
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Trifluoromethyl Reactivity : The CF₃ group enhances electrophilicity at adjacent carbons, enabling regioselective transformations .
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Industrial Scalability : Continuous-flow reactors improve yields in ester hydrolysis and substitution reactions by minimizing side products .
Scientific Research Applications
Agricultural Applications
Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate serves primarily as an intermediate in the synthesis of agrochemicals, particularly fungicides and herbicides. Its trifluoromethyl group enhances biological activity and stability.
Case Study: Fungicides
- Bixafen : A notable fungicide developed by Bayer CropScience, Bixafen utilizes intermediates derived from this compound to combat fungal diseases in crops.
- Huxapyroxad : Another fungicide that incorporates this compound in its synthesis, demonstrating its role in enhancing crop protection against pathogens.
The incorporation of this compound into fungicide formulations has been linked to improved efficacy and reduced environmental impact due to its targeted action against specific fungal strains.
Medicinal Chemistry
Research indicates that this compound exhibits potential therapeutic properties, making it a candidate for drug development.
Case Study: Anticancer Agents
Recent studies have explored the use of pyrazole derivatives, including this compound, as anticancer agents. The modifications on the pyrazole ring enhance the compound's ability to inhibit cancer cell proliferation.
Mechanism of Action
The mechanism of action of Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and alteration of metabolic pathways .
Comparison with Similar Compounds
Table 1: Key Properties of Methyl 3-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylate and Derivatives
Key Findings :
- Ester vs. Carboxylic Acid : The methyl ester (224.14 g/mol) exhibits better solubility in organic solvents compared to its carboxylic acid counterpart (194.11 g/mol), which has a higher melting point (203°C) due to hydrogen bonding .
- Fluorination Effects : Replacement of -CF₃ with -CHF₂ (e.g., in ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate) reduces steric hindrance, improving reactivity in nucleophilic substitutions .
Table 2: Antifungal and Antiproliferative Activities
Key Findings :
- Amide Derivatives : Substituting the ester group with amides (e.g., in N-(substituted pyridinyl) analogs) enhances antifungal activity by 2-fold due to improved target binding .
- Steric Effects : Bulky substituents (e.g., phenyl in ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate) reduce activity, highlighting the importance of steric optimization .
Key Findings :
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) efficiently introduces triazole moieties, enabling rapid diversification for high-throughput screening .
- Cross-Coupling Reactions : Suzuki-Miyaura couplings facilitate aryl group introductions, though yields drop with sterically demanding boronic acids .
Biological Activity
Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties, as well as its applications in agrochemicals.
1. Antimicrobial Activity
Pyrazole derivatives, including this compound, have demonstrated notable antimicrobial properties. Studies indicate that compounds within this class exhibit activity against various bacterial strains and fungi. For instance, the presence of trifluoromethyl groups enhances the lipophilicity and solubility of these compounds, which can improve their antimicrobial efficacy .
2. Antiviral Properties
Research has shown that pyrazole derivatives can inhibit viral replication. The structural modifications, such as the trifluoromethyl group in this compound, contribute to its potential as an antiviral agent. The mechanism often involves interference with viral enzymes or host cell pathways essential for viral proliferation .
3. Anti-inflammatory Effects
This compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. The compound's ability to inhibit pro-inflammatory cytokines has been documented, suggesting a therapeutic role in conditions like arthritis and other inflammatory disorders .
4. Anticancer Activity
The anticancer potential of pyrazole derivatives is well-established. This compound has been evaluated for its ability to induce apoptosis in cancer cells. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by disrupting cellular signaling pathways involved in cell proliferation and survival .
5. Nematocidal Activity
Recent studies have highlighted the nematocidal activity of certain pyrazole derivatives, including this compound. These compounds have shown effectiveness against root-knot nematodes (Meloidogyne incognita), indicating their potential use in agricultural pest control .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted on various pyrazole derivatives including this compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the activation of caspase pathways leading to programmed cell death, highlighting its potential as a chemotherapeutic agent .
Case Study: Nematocidal Efficacy
In agricultural applications, a series of experiments were conducted to assess the effectiveness of this compound against Meloidogyne incognita. Results indicated a dose-dependent response where higher concentrations resulted in significant nematode mortality, showcasing its utility in crop protection strategies .
Q & A
Advanced Research Question
- Molecular Docking: Use AutoDock Vina to model interactions between the compound’s derivatives and Keap1’s Kelch domain (PDB: 1X2J). Focus on hydrogen bonds with Arg415 and Ser508 .
- Cellular Assays: Measure Nrf2 activation in HEK293T cells via luciferase reporters. Derivatives with IC₅₀ <1 µM are promising .
- SAR Studies: Modify the ester to carboxamide and compare activity. Bulky substituents (e.g., phenylsulfonamide) improve binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
